molecular formula C14H16N2O2 B8738396 quinolin-3-ylcarbamic acid tert-butyl ester

quinolin-3-ylcarbamic acid tert-butyl ester

Cat. No.: B8738396
M. Wt: 244.29 g/mol
InChI Key: FIRPDHLWHJGBJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinolin-3-ylcarbamic acid tert-butyl ester is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system attached to a carbamic acid ester group with a tert-butyl substituent. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinolin-3-ylcarbamic acid tert-butyl ester typically involves the reaction of quinoline-3-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then esterified to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yields. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Quinolin-3-ylcarbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to yield quinoline-3-carboxylic acid derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinoline-3-carboxylic acid derivatives.

    Reduction: Quinolin-3-ylmethanol.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

Quinolin-3-ylcarbamic acid tert-butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of quinolin-3-ylcarbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, quinoline derivatives are known to inhibit cholesteryl ester transfer protein, which plays a role in lipid metabolism . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

    Quinoline-3-carboxylic acid: A precursor in the synthesis of quinolin-3-ylcarbamic acid tert-butyl ester.

    Quinolin-3-ylmethanol: A reduction product of this compound.

    Quinoline-3-carboxamide: Another derivative with potential biological activities.

Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological properties. The tert-butyl ester group provides steric hindrance, which can influence the compound’s interaction with biological targets and its stability under various conditions .

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

tert-butyl N-quinolin-3-ylcarbamate

InChI

InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)16-11-8-10-6-4-5-7-12(10)15-9-11/h4-9H,1-3H3,(H,16,17)

InChI Key

FIRPDHLWHJGBJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2N=C1

Origin of Product

United States

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